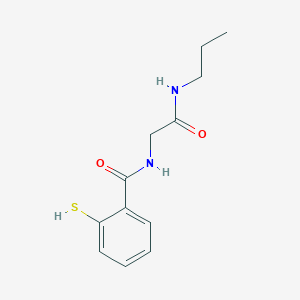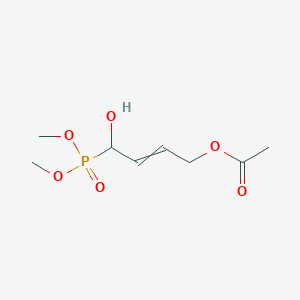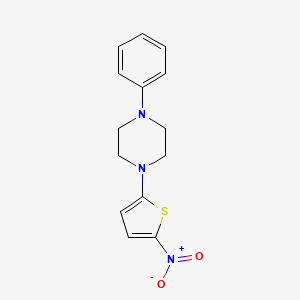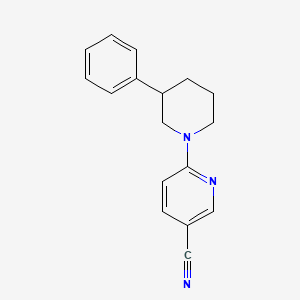![molecular formula C6H8O2 B14224888 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol CAS No. 675582-98-6](/img/structure/B14224888.png)
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis. This compound is often used in various chemical reactions due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thioethers.
Wissenschaftliche Forschungsanwendungen
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol involves its reactivity towards various chemical reagents. The alkyne and alkene groups can undergo addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. These interactions enable the compound to act as a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl alcohol: Contains an alkyne group but lacks the alkene functionality.
Allyl alcohol: Contains an alkene group but lacks the alkyne functionality.
3-Phenylprop-2-yn-1-ol: Similar structure but with a phenyl group attached to the alkyne.
Uniqueness
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol is unique due to the presence of both alkyne and alkene groups, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
675582-98-6 |
|---|---|
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
3-prop-2-ynoxyprop-2-en-1-ol |
InChI |
InChI=1S/C6H8O2/c1-2-5-8-6-3-4-7/h1,3,6-7H,4-5H2 |
InChI-Schlüssel |
XMMATXITXQQTRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)


![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)


![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
